Acetic acid, ((5-(3,5-dinitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-
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Overview
Description
Acetic acid, ((5-(3,5-dinitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)- is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a dinitrophenyl group, and a phenyl group, making it a unique and versatile molecule in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((5-(3,5-dinitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)- typically involves the reaction of 3,5-dinitrophenylhydrazine with phenyl isothiocyanate to form the corresponding thiosemicarbazide. This intermediate is then cyclized under acidic conditions to yield the desired triazole derivative. The reaction conditions often include the use of solvents such as ethanol or acetic acid and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, ((5-(3,5-dinitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dinitrophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding nitro or carboxylic acid derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Acetic acid, ((5-(3,5-dinitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of acetic acid, ((5-(3,5-dinitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)- involves its interaction with specific molecular targets. For instance, its antimicrobial and anticancer activities are attributed to its ability to inhibit enzymes like dihydrofolate reductase. The compound binds to the active site of the enzyme, preventing the conversion of dihydrofolate to tetrahydrofolate, which is essential for DNA synthesis and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
(4-hydroxy-3,5-dinitrophenyl)acetic acid: Another dinitrophenyl derivative with similar structural features.
3,5-dinitro-4-hydroxyphenylacetic acid: Shares the dinitrophenyl group but differs in the presence of a hydroxy group.
Uniqueness
Acetic acid, ((5-(3,5-dinitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)- is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
119228-54-5 |
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Molecular Formula |
C16H11N5O6S |
Molecular Weight |
401.4 g/mol |
IUPAC Name |
2-[[5-(3,5-dinitrophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
InChI |
InChI=1S/C16H11N5O6S/c22-14(23)9-28-16-18-17-15(19(16)11-4-2-1-3-5-11)10-6-12(20(24)25)8-13(7-10)21(26)27/h1-8H,9H2,(H,22,23) |
InChI Key |
KOQNQTRNJACYIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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